2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Description
The compound “2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine” is a complex organic molecule that contains several functional groups, including a piperidine ring, an oxolane ring, and a pyridine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Piperidine Derivatives in Scientific Research
Piperidine and its derivatives are critical in the development of pharmaceuticals, agrochemicals, and other functional materials. They often serve as key building blocks in the synthesis of compounds with biological activity, including analgesics, antidepressants, antimalarials, and antihypertensives. For example, the nucleophilic aromatic substitution of the nitro-group in certain piperidine derivatives has been studied for their potential in producing compounds with specific functionalities and activities (Pietra & Vitali, 1972).
Pyridine Derivatives in Scientific Research
Pyridine derivatives play a significant role in various fields, from corrosion inhibitors to materials science. Their electronic properties make them suitable for applications in catalysis, organic synthesis, and the development of novel pharmaceuticals. Research has shown that quinoline, a pyridine derivative, and its derivatives are widely used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Properties
IUPAC Name |
2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c18-17(19,20)15-4-1-5-16(21-15)24-12-13-6-8-22(9-7-13)11-14-3-2-10-23-14/h1,4-5,13-14H,2-3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUYSYHDLXSPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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